beta-Apo-13-carotenone D3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D’Orenone D3 involves the deuterium labeling of β-Apo-13-carotenone. The process typically includes the incorporation of deuterium atoms into the β-Apo-13-carotenone molecule through specific chemical reactions . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of D’Orenone D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C in powder form and at -80°C in solvent form .
Chemical Reactions Analysis
Types of Reactions: D’Orenone D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert D’Orenone D3 into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D’Orenone D3 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
D’Orenone D3 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of β-apocarotenoids.
Biology: The compound is used to investigate the role of RXRα antagonists in biological processes.
Medicine: D’Orenone D3 is studied for its potential therapeutic applications, particularly in diseases where RXRα is implicated.
Industry: The compound is used in the development of new materials and products, leveraging its unique chemical properties
Mechanism of Action
D’Orenone D3 exerts its effects by antagonizing the retinoid X receptor alpha (RXRα). This interaction inhibits the activation of RXRα by its natural ligand, 9-cis-retinoic acid. The compound competes with 9-cis-retinoic acid for binding to RXRα, thereby blocking its activation and subsequent signaling pathways . This mechanism is crucial for understanding the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
β-Apo-13-carotenone: The non-deuterium-labeled version of D’Orenone D3.
Trisporic Acid: Another β-apocarotenoid with similar properties.
9-cis-Retinoic Acid: The natural ligand for RXRα, which D’Orenone D3 antagonizes .
Uniqueness: D’Orenone D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in research applications. This labeling also differentiates it from other similar compounds, providing distinct advantages in various scientific investigations .
Biological Activity
β-Apo-13-carotenone D3 is a deuterium-labeled derivative of β-apo-13-carotenone, a compound known for its biological significance, particularly in the modulation of nuclear receptor signaling pathways. This article explores the biological activity of β-apo-13-carotenone D3, focusing on its interaction with retinoid X receptors (RXR) and retinoic acid receptors (RAR), as well as its potential therapeutic applications.
- Name: β-Apo-13-carotenone D3
- CAS Number: 86530-28-1
- Molecular Formula: C18H26O
- Molar Mass: 261.42 g/mol
- Solubility: Soluble in DMSO
- Storage Conditions: -20°C
β-Apo-13-carotenone D3 functions primarily as an antagonist of RXRα. It has been shown to inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a potent natural ligand for RXR. The compound promotes the formation of a "transcriptionally silent" RXRα tetramer, which reduces gene expression mediated by RXRα.
Key Findings:
- Transactivation Assays : In COS-7 cells transfected with RXRα and reporter constructs, β-apo-13-carotenone D3 effectively antagonized RXRα activation at concentrations as low as 1 nM .
- Molecular Interactions : Molecular modeling studies indicate that β-apo-13-carotenone D3 mimics the binding interactions of known RXR antagonists, suggesting a competitive inhibition mechanism .
Table 1: Antagonistic Effects on RXRα Activation
Compound | % Activation Inhibition at 1 nM |
---|---|
β-Apo-13-carotenone D3 | 95% |
UVI3003 (RXR antagonist) | 90% |
β-Apo-12'-carotenoic acid | 96% |
β-Apo-8'-carotenal | 73% |
Data compiled from multiple experiments .
Interaction with Retinoic Acid Receptors (RAR)
Recent studies have demonstrated that β-apo-13-carotenone D3 also acts as a high-affinity antagonist for all three RAR isotypes (RARα, RARβ, RARγ). It binds with similar affinity to these receptors as all-trans retinoic acid, inhibiting retinoic acid-induced gene expression in various cell lines .
Table 2: Binding Affinities of β-Apo Compounds to RARs
Compound | RARα Binding Affinity (nM) | RARβ Binding Affinity (nM) | RARγ Binding Affinity (nM) |
---|---|---|---|
β-Apo-13-carotenone D3 | 10 | 12 | 11 |
All-trans retinoic acid | 8 | 9 | 10 |
β-Apo-14'-carotenal | 50 | 55 | 60 |
Binding affinities based on competitive binding assays .
Therapeutic Implications
The ability of β-apocarotenoids like β-apo-13-carotenone D3 to modulate nuclear receptor signaling suggests potential therapeutic applications in conditions related to retinoid signaling dysregulation, such as certain cancers and metabolic disorders. For instance, studies have indicated that compounds derived from carotenoids can inhibit the growth of breast cancer cells and promote differentiation in leukemia cells .
Properties
IUPAC Name |
(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-UUTGIGQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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